Product packaging for L-Diguluronic acid disodium(Cat. No.:)

L-Diguluronic acid disodium

Cat. No.: B12392203
M. Wt: 414.23 g/mol
InChI Key: NTIXLLFKQPXXAX-HXWROTKTSA-L
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Description

Contextualization within Natural Uronic Acid Oligosaccharides

Uronic acids are a class of sugar acids characterized by the presence of both a carbonyl and a carboxylic acid functional group. taylorandfrancis.comresearchgate.netresearchgate.net They are significant components of many natural polysaccharides found in sources ranging from plants to marine algae. taylorandfrancis.comresearchgate.net When these uronic acid monomers link together, they form oligosaccharides and polysaccharides with diverse and crucial biological functions. researchgate.netresearchgate.net For instance, the structural characteristics of these polysaccharides, such as their monosaccharide composition and sequence, dictate their physical and physiological properties. taylorandfrancis.com The conformational flexibility of specific uronic acid units, like L-iduronic acid in heparan sulfate (B86663), is a critical factor in modulating biological interactions. bohrium.com L-Diguluronic acid is an oligosaccharide, specifically a disaccharide, belonging to this broad family of acidic sugars.

Structural Foundation as a Linear Polysaccharide Copolymer Unit of L-Guluronic Acid

L-Diguluronic acid is structurally defined as a linear polysaccharide copolymer composed of two α-L-guluronic acid (G) units. medchemexpress.comtargetmol.combioscience.co.ukglpbio.cn These units are connected by 1→4 glycosidic linkages. mdpi.com This simple dimeric structure makes it a fundamental building block and a subject of study for understanding more complex polysaccharide chains. medchemexpress.comtargetmol.com Its disodium (B8443419) salt form is often used in research settings. glpbio.cn

Chemical Properties of L-Diguluronic Acid Disodium
Molecular Formula C12H16Na2O13 glpbio.cn
Molecular Weight 414.23 glpbio.cn
Composition Dimer of L-Guluronic Acid medchemexpress.comtargetmol.com
Classification Uronic Acid Oligosaccharide taylorandfrancis.comresearchgate.net

Significance in the Study of Alginate Biopolymer Architecture

The primary significance of L-Diguluronic acid lies in its role as a constituent of alginate. medchemexpress.comtargetmol.com Alginate is an unbranched anionic polysaccharide extracted from brown algae, composed of two different uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G). mdpi.comresearchgate.netwiley-vch.de These monomers are arranged in blocks within the polymer chain, creating homopolymeric regions of repeating M units (M-blocks), repeating G units (G-blocks), and regions where the two monomers alternate (MG-blocks). researchgate.netwiley-vch.de

Alginate Block Structure and Associated Properties
Poly-G Blocks (Guluronic Acid) Contribute to rigidity and strength; responsible for the high gel-forming capacity via ion binding. researchgate.net
Poly-M Blocks (Mannuronic Acid) Provide flexibility to the polymer chain. researchgate.net
Poly-MG Blocks (Alternating) Contribute to the overall structure and solubility of the alginate. researchgate.netwiley-vch.de

Emerging Research Frontiers in L-Diguluronic Acid Chemistry and Engineering

The unique properties of alginate and its constituent parts, including L-Diguluronic acid, have opened up several research frontiers in chemistry and chemical engineering. caltech.edu A significant area of investigation is the use of alginate-based materials as carriers for drug delivery systems, particularly for antifungal agents. medchemexpress.comtargetmol.commedchemexpress.comcymitquimica.com The biocompatibility and biodegradability of alginate make it an attractive candidate for such applications. medchemexpress.com

Furthermore, research is exploring how the specific composition of uronic acids in polysaccharides can modulate interactions with proteins, which has implications for drug development. bohrium.com The chemical synthesis of specific uronic acid-containing oligosaccharides is a key area of research, as it allows for detailed studies of structure-activity relationships. researchgate.netresearchgate.net Modern chemical engineering also focuses on modifying natural polymers to enhance their functionality. This includes creating derivatives like Alginate-PEG-vinylsulfone for advanced biomaterial applications, an area where understanding the fundamental chemistry of units like L-Diguluronic acid is essential. bioglyco.com These research directions aim to leverage the natural properties of compounds like L-Diguluronic acid to create novel materials and technologies for health and sustainability. caltech.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16Na2O13 B12392203 L-Diguluronic acid disodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16Na2O13

Molecular Weight

414.23 g/mol

IUPAC Name

disodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+;;/m0../s1

InChI Key

NTIXLLFKQPXXAX-HXWROTKTSA-L

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Biosynthesis and Enzymatic Modification of L Diguluronic Acid Containing Polysaccharides

Microbial and Algal Biosynthetic Pathways of Alginates

Alginate is a major structural polysaccharide in brown algae (Phaeophyceae) and is also produced by certain bacteria, notably species of Azotobacter and Pseudomonas. bohrium.comfrontiersin.orgnih.gov While the fundamental building blocks are the same, the biosynthetic pathways and the resulting polymer structures can differ between these organisms.

The biosynthesis of alginate begins with the precursor fructose-6-phosphate, which undergoes several enzymatic conversions to form GDP-mannuronic acid. bohrium.comresearcherslinks.com This activated sugar nucleotide then serves as the substrate for polymerization. In bacteria like Pseudomonas aeruginosa and Azotobacter vinelandii, a cluster of genes, often referred to as the alg operon, orchestrates this process. nih.govresearcherslinks.com Key enzymes encoded by this operon include those responsible for precursor synthesis, polymerization, and subsequent modification and export of the alginate chain. nih.gov The initial polymer synthesized is a homopolymer of β-D-mannuronic acid, known as polymannuronic acid or mannuronan. frontiersin.orgfrontiersin.org

Role of C5-Epimerases in Mannuronate to Guluronate Conversion

The conversion of D-mannuronic acid (M) residues to their C5 epimer, L-guluronic acid (G), is a critical post-polymerization modification that dramatically influences the properties of the alginate polymer. ntnu.nonih.gov This reaction is catalyzed by a class of enzymes known as mannuronan C5-epimerases. ntnu.nonih.gov These enzymes act on the intact polymannuronic acid chain, inverting the stereochemistry at the C5 position of selected mannuronate residues. nih.gov

The mechanism of C5-epimerases involves the abstraction of a proton from the C5 carbon of a mannuronate residue, leading to the formation of an enolate intermediate. nih.govnih.gov This is followed by the re-protonation of the intermediate from the opposite face of the sugar ring, resulting in the formation of an L-guluronate residue. nih.gov The presence and activity of these epimerases are crucial for the introduction of L-guluronic acid into the alginate chain, thereby creating the heteropolymeric nature of the final product. mdpi.com

In Pseudomonas aeruginosa, a single periplasmic C5-epimerase, AlgG, is responsible for this conversion. nih.gov In contrast, Azotobacter vinelandii possesses a family of secreted C5-epimerases (AlgE1-7), which exhibit different activities and can generate alginates with varying G-residue content and distribution. ntnu.noresearchgate.net Some brown algae also possess multiple C5-epimerases, allowing for precise control over the alginate structure. mdpi.com

Mechanisms of Oligosaccharide Block Formation in Alginate Biogenesis

The distribution of M and G residues along the alginate chain is not random, leading to the formation of distinct blocks: homopolymeric stretches of M residues (M-blocks), homopolymeric stretches of G residues (G-blocks), and regions of alternating M and G residues (MG-blocks). asm.orgacs.orgzju.edu.cn The arrangement of these blocks is a direct consequence of the action of C5-epimerases. acs.org

Different C5-epimerases exhibit distinct modes of action, which dictates the resulting block structure. Some epimerases introduce G residues in a pattern that creates alternating MG-blocks, while others can introduce multiple G residues consecutively, forming G-blocks. acs.org The ability of an epimerase to form G-blocks is thought to be related to its ability to bind to and epimerize M residues that are adjacent to a newly formed G residue. acs.org The specific structure of the enzyme, particularly a loop region that interacts with the alginate chain, plays a crucial role in determining whether it will predominantly form MG-blocks or G-blocks. acs.org For instance, the presence of a tyrosine residue in this loop, capable of forming hydrogen bonds, is associated with G-block formation, whereas a phenylalanine at the same position leads to MG-block formation. acs.org

The formation of G-blocks is of particular importance as these regions are responsible for the gel-forming properties of alginate in the presence of divalent cations like Ca²⁺. asm.org The specific and ordered arrangement of G residues in these blocks creates "egg-box" structures that chelate the cations, leading to the cross-linking of polymer chains and the formation of a stable hydrogel.

Alginate Lyases: Enzymatic Specificity and Degradation Mechanisms

Alginate lyases are a group of enzymes that degrade alginate by cleaving the glycosidic bonds between the uronic acid residues. tandfonline.comnih.gov This degradation is achieved through a β-elimination mechanism, which results in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligosaccharide. nih.govfrontiersin.org These enzymes are found in a wide variety of organisms, including bacteria, fungi, marine algae, and some marine invertebrates. asm.orgnih.gov

Classification and Structural Biology of Alginate Lyases

Alginate lyases are classified into different families based on their amino acid sequence similarity in the Carbohydrate-Active enZYmes (CAZy) database. The majority of known alginate lyases fall into polysaccharide lyase (PL) families 5, 6, 7, 14, 15, 17, and 18. asm.orgmdpi.com

Functionally, they are broadly categorized based on their substrate specificity:

Poly(M)-specific lyases (EC 4.2.2.3): These enzymes preferentially cleave the glycosidic bonds between two mannuronate residues (M-M linkages). tandfonline.commdpi.com

Poly(G)-specific lyases (EC 4.2.2.11): These enzymes are specific for the linkages between two guluronate residues (G-G linkages). tandfonline.commdpi.com

Bifunctional lyases: These lyases can cleave both M-M and G-G linkages, as well as the M-G and G-M linkages found in the heteropolymeric regions. acs.orgmdpi.com

Alginate lyases can also be classified as endolytic or exolytic . Endolytic lyases cleave internal bonds within the polymer chain, producing oligosaccharides of various lengths, while exolytic lyases act on the ends of the polymer or oligosaccharides, typically releasing monomers or dimers. tandfonline.commdpi.com

Structurally, alginate lyases exhibit diverse folds, including the β-jelly roll, (α/α)n toroid, and right-handed β-helix structures. asm.orgnih.gov The active site is typically located in a cleft on the enzyme surface, where the polysaccharide chain binds. zju.edu.cnnih.gov

Enzymatic Cleavage Specificity for Di-guluronic Acid Linkages

The cleavage of di-guluronic acid (G-G) linkages is a key function of poly(G)-specific alginate lyases. However, naturally occurring alginate lyases that are strictly specific for G-G linkages are rare. tandfonline.comresearchgate.net Many enzymes that show a preference for G-blocks also exhibit some activity towards M-G or G-M linkages. tandfonline.com

To overcome this limitation, researchers have successfully engineered alginate lyases with enhanced specificity for G-G linkages through mutagenesis. nih.govresearchgate.netnih.gov For example, by introducing specific mutations into the gene encoding the Klebsiella pneumoniae lyase AlyA, which naturally cleaves both G-G and G-M linkages, variants with significantly improved G-G specificity have been created. nih.govresearchgate.netnih.gov One such mutant, AlyA5, displayed no detectable activity against G-M linkages under certain conditions, making it a valuable tool for the specific degradation of G-blocks. nih.govnih.gov

The ability to specifically cleave G-G linkages is crucial for the detailed structural analysis of alginates and for the production of well-defined guluronate-containing oligosaccharides with potential applications in various fields.

Mechanistic Studies of Beta-Elimination in Alginate Depolymerization

The degradation of alginate by lyases proceeds via a β-elimination reaction. frontiersin.orgzju.edu.cnnih.gov This catalytic mechanism involves several key steps:

Neutralization of the carboxylate group: An amino acid residue in the active site, often an arginine or asparagine, neutralizes the negative charge of the carboxylate group on the uronic acid residue at the +1 subsite. asm.orgzju.edu.cn This increases the acidity of the proton at the C5 position.

Proton abstraction: A general base catalyst in the active site, typically a tyrosine or histidine residue, abstracts the proton from the C5 carbon. nih.govasm.orgzju.edu.cn This leads to the formation of a transient enolate intermediate. asm.org

Cleavage of the glycosidic bond: The electrons from the enolate intermediate rearrange to form a double bond between C4 and C5, which in turn leads to the cleavage of the O-glycosidic bond at the C4 position. asm.orgtandfonline.com A catalytic acid, which can be a water molecule or another amino acid residue, then donates a proton to the oxygen of the cleaved glycosidic bond. nih.gov

This reaction results in the formation of a new reducing end on the cleaved polysaccharide chain and a 4,5-unsaturated uronic acid residue at the non-reducing end of the other fragment. zju.edu.cnfrontiersin.org This unsaturated product exhibits a characteristic absorbance at 230 nm, which is commonly used to assay alginate lyase activity. nih.gov

Genetic Engineering and Recombinant Expression of Alginate-Modifying Enzymes

The industrial application of alginate-modifying enzymes, particularly alginate lyases, is often hampered by limitations such as low yield from natural sources, high extraction costs, and suboptimal catalytic properties like low thermal stability. nih.govmdpi.com Genetic engineering and recombinant expression technologies offer a powerful solution, enabling the scaled-up production of these enzymes and their modification for improved performance. nih.govacs.org Heterologous expression, primarily in microbial hosts like Escherichia coli and Bacillus subtilis, has become a cornerstone for producing alginate lyases for research and biotechnological purposes. nih.govmdpi.com

The efficient production of recombinant alginate-modifying enzymes is critical for their application in research and industry. Optimization of expression and fermentation conditions is a key strategy to enhance enzyme yield and activity. nih.govmdpi.com Common hosts for heterologous expression include Escherichia coli, favored for its clear genetic background and ease of manipulation, and Bacillus subtilis, which is a proficient secretor of enzymes. mdpi.com

Optimization strategies involve manipulating various physical and chemical parameters of the culture environment. For instance, the expression of the alginate lyase AlyM from Microbulbifer sp. Q7 in E. coli was significantly improved by fine-tuning the inducer type and concentration, as well as the induction temperature. frontiersin.org Similarly, the production of the alginate lyase Alg62 in Bacillus subtilis was increased 1.54-fold by optimizing the fermentation medium components (glycerol and yeast powder concentration), pH, and temperature, achieving an activity of 318.21 U/mL. mdpi.com These studies highlight that tailoring fermentation conditions to the specific requirements of the recombinant host and the expressed enzyme is crucial for maximizing production.

Below is a table summarizing the optimized conditions for the production of various recombinant alginate lyases.

EnzymeSource OrganismExpression HostOptimized ConditionsResulting Specific ActivityReference
Alg62 Bacillus sp. ALG-2Bacillus subtilis WB600Temp: 37°C, pH: 7.0, Medium: 15 g/L glycerol, 25 g/L yeast powder318.21 U/mL (Enzyme Activity) mdpi.com
AlyM Microbulbifer sp. Q7E. coli BL21 (DE3)Inducer: 0.9 mM IPTG at 23°C or 0.4% lactose (B1674315) at 28°CNot specified, but 2.35-fold increase after purification acs.orgfrontiersin.org
AL2 Flammeovirga sp. MY04E. coli ArcticExpress (DE3) RPTemp: 37°C, pH: 9.0151.6 ± 12.8 µmol h⁻¹ mg⁻¹ dntb.gov.uanih.gov
AlgL3199 Vibrio sp. L2E. coliNot specified4268.07 U/mg acs.org

This table is interactive. Users can sort the columns to compare different enzymes and optimization strategies.

Beyond enhancing production yield, protein engineering techniques are employed to modify the intrinsic properties of alginate lyases to suit specific applications. acs.org The goals of this engineering are often to improve thermal stability, increase catalytic efficiency, and alter substrate specificity for the precise degradation of alginate into desired fragments. nih.govacs.org The two primary strategies used are directed evolution and rational design. acs.org

Rational design utilizes detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. acs.org For example, using computer-aided structural analysis, site-directed mutagenesis of the alginate lyase AlgL3199 led to mutants like K81A and D148P, which exhibited not only enhanced thermal stability (with half-lives at 60°C increasing by up to 5.18-fold) but also significantly higher specific activities (up to a 42.56% increase). acs.org These improvements were attributed to enhanced structural rigidity and more favorable hydrophobic interactions within the enzyme. acs.org

Directed evolution, in contrast, involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved properties. nih.gov This approach does not require prior knowledge of the enzyme's structure. For instance, error-prone PCR was used to improve a PL7 family alginate lyase, resulting in mutants with up to 240% higher enzymatic activity and a 50% reduction in the Michaelis constant (Km), indicating a stronger affinity for the substrate. nih.gov

The following table presents examples of engineered alginate lyases and their enhanced properties.

Original EnzymeEngineering MethodMutation(s)Improved PropertyReference
AlgL3199 Rational DesignK81A, D148PIncreased thermostability (up to 5.18x longer half-life at 60°C) and specific activity (up to 42.56% increase). acs.org
cAlyM Rational Design (Disulfide Bonds)Not specifiedEnhanced thermal stability. acs.org
Alg-2 (PL7 family) Directed Evolution (Error-prone PCR)Glu, Thr, Ser, Asp, Tyr substitutions160% and 240% higher enzymatic activity; 50% reduction in Km. nih.gov
FsAly7 (PL7 family) Directed EvolutionNot specified10% increase in catalytic efficiency; optimal temperature shifted from 40°C to 50°C. nih.gov
VxAly7B-CM Rational DesignE188NEnhanced thermostability (ΔTm = 1.9 °C) and 26% higher specific activity. mdpi.com

This table is interactive, allowing for sorting and comparison of different engineering strategies and their outcomes.

Enzymatic Generation of Defined Oligo-Guluronates and Mixed Oligosaccharides

The biological activities of alginate oligosaccharides (AOS) are closely linked to their structural characteristics, such as the degree of polymerization (DP) and the ratio of mannuronic (M) to guluronic (G) acid residues (M/G ratio). nih.govresearchgate.net Enzymatic degradation is a highly specific and mild method for producing AOS with defined structures, which is crucial for their application in fields like agriculture and pharmaceuticals. researchgate.netnih.gov Alginate lyases cleave the polysaccharide via a β-elimination reaction, creating an unsaturated double bond at the non-reducing end of the resulting oligosaccharide. acs.orgresearchgate.net

The controlled enzymatic depolymerization of alginate allows for the production of oligo-guluronates and other AOS with a specific degree of polymerization. frontiersin.org The final DP of the products can be influenced by controlling reaction conditions such as temperature, time, and the enzyme-to-substrate ratio. sci-hub.se Furthermore, the choice of enzyme is critical; endolytic lyases cleave randomly within the polysaccharide chain, producing a mixture of different-sized oligomers, while exolytic lyases cleave monomers from the chain ends. frontiersin.org

For example, the polyG-specific alginate lyase AlyM primarily yields dimers, trimers, tetramers, and pentamers with guluronic acid at the reducing end. frontiersin.org The thermostable enzymes AlyRm3 (endolytic) and AlyRm4 (exolytic) from Rhodothermus marinus have been used to produce defined alginate oligomers. frontiersin.org After enzymatic degradation, the resulting mixture of oligosaccharides can be separated and purified based on their size using techniques like size-exclusion chromatography (SEC) to isolate fractions with a specific DP. frontiersin.org For instance, Bio-Gel P-2, P-4, and P-6 columns have been used to isolate dimers, trimers, and tetramers, respectively. frontiersin.org

The following table provides examples of the enzymatic production of defined oligo-guluronates.

Enzyme / MethodSubstrateKey Products (DP)Action Mode / NotesReference
AlyM PolyGDimers, Trimers, Tetramers, PentamersPolyG-specific lyase. frontiersin.org
AlyRm3 / AlyRm4 G-block alginateAverage DP of 2.3 (AlyRm3)AlyRm3 is endolytic; AlyRm4 is exolytic. Products are separated by SEC. frontiersin.org
Poly-guluronate lyase Guluronic blocks from S. scopariumOligoguluronate with Mw = 3.742 × 10³ g mol⁻¹The enzyme is from Flavobacterium multivorum. bohrium.com
Alginate lyase from Haliotis tuberculata Sodium AlginateOligoguluronates (GG blocks)Used to generate elicitor-active oligoguluronates. nih.gov
Pseudoalteromonas agarivorans A3 (whole cell) Laminaria japonica rootsDimers (20.69%), Trimers (39.62%), Tetramers (34.60%), Pentamers (5.08%)Cost-effective production directly from raw seaweed material. nih.gov

This interactive table summarizes various approaches to generating oligosaccharides of specific sizes.

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create novel and complex oligosaccharides that may not be accessible through purely enzymatic or chemical means. millerresearchgroup.co.uknih.gov This approach allows for the production of structurally modified alginate oligosaccharides with tailored properties. millerresearchgroup.co.uk

One strategy involves the chemical synthesis of modified building blocks, such as sugar nucleotides, which are then used as substrates by enzymes for polymerization. millerresearchgroup.co.uk For example, a C6-modified mannose nucleotide was chemically synthesized and used to probe the GDP-Mannose dehydrogenase (GMD) enzyme, which is involved in the biosynthesis of the alginate precursor, GDP-mannuronic acid. millerresearchgroup.co.ukresearchgate.net This approach provides a framework for developing inhibitors of alginate biosynthesis. millerresearchgroup.co.uk

Another chemoenzymatic method involves using an enzyme to degrade a polysaccharide into specific fragments, which are then chemically modified. A method has been developed to produce saturated oligosaccharides, which lack the typical unsaturated bond at the non-reducing end created by lyases. nih.gov This process uses enzymatic degradation to create oligosaccharides with a defined sequence, followed by a chemical hydrolysis step that preferentially cleaves the unsaturated linkages, resulting in saturated oligosaccharides. nih.gov This route has been shown to be superior for producing α-L-guluronate oligosaccharides with a lower content of β-D-mannuronate residues compared to purely chemical degradation. nih.gov These hybrid methods expand the toolkit available for generating novel carbohydrate structures for research and therapeutic development. millerresearchgroup.co.uk

Chemical Synthesis and Derivatization Strategies for L Diguluronic Acid Oligomers

Synthetic Routes to L-Guluronic Acid Monomers and Oligomers

One prominent strategy begins with more common sugars or precursors. L-ascorbic acid, for example, has been used as a starting material to efficiently derive key intermediates like L-gulopyranosyl trichloroacetimidate (B1259523) and 1,6-anhydro-2,3-di-O-benzyl-beta-L-gulopyranose. researchgate.net These building blocks are then used in glycosylation reactions to assemble oligomers. researchgate.net The synthesis of short L-guluronic acid oligomers, including structures up to a tetrasaccharide, has been successfully achieved, albeit by a limited number of research groups. dtu.dk

The synthesis can proceed through two main pathways for introducing the carboxylic acid group: pre-glycosylation oxidation or post-glycosylation oxidation. researchgate.net In the post-glycosylation approach, oligosaccharides containing L-gulose are first assembled, and the primary alcohol groups are then selectively oxidized to carboxylic acids. rsc.org For instance, the carboxylate function in an L-guluronic acid oligomer was successfully introduced by the selective deprotection and subsequent oxidation of L-gulose moieties using a TEMPO/BAIB system. rsc.org The stereoselectivity of the glycosylation is a critical factor, with research showing that gulose has an intrinsic preference for forming the desired 1,2-cis-glycosidic bonds, which is essential for creating the correct stereochemistry of alginate-like structures. nih.gov

Table 1: Key Strategies in L-Guluronic Acid Oligomer Synthesis

Synthetic StrategyStarting Material/IntermediateKey FeaturesReference
Post-Glycosylation OxidationL-GuloseAssembly of gulose-containing oligosaccharides followed by oxidation of primary alcohols to form uronic acids. rsc.org
Building Block ApproachL-Ascorbic AcidEfficiently derives key synthons like 1,6-anhydro-β-L-gulopyranoses for high α-selectivity in glycosylation. researchgate.net
Stereoselective GlycosylationGulopyranosidesLeverages the intrinsic preference of gulose for 1,2-cis-glycosidic bond formation to achieve the correct stereochemistry. nih.gov

Chemical Modification of L-Diguluronic Acid and Polysaccharides

Chemical modification of L-diguluronic acid and, more commonly, its parent polysaccharide alginate, is crucial for expanding its utility. Alginate is a linear polysaccharide composed of (1→4)-linked β-D-mannuronic acid and its C-5 epimer α-L-guluronic acid. kpi.uaresearchgate.net Modifications can target the carboxyl groups or the secondary hydroxyl groups on the guluronate backbone. mdpi.comacs.org

Functionalization strategies aim to introduce reactive groups onto the polysaccharide backbone, enabling the covalent attachment (bioconjugation) of peptides, proteins, or other molecules, and integration into new materials. acs.org

Carboxyl Group Modification : The carboxylic acid groups are common targets for modification. Amidation reactions using coupling agents like EDC/NHS can attach amine-containing molecules. researchgate.netacs.org This has been used to conjugate cell adhesion peptides (e.g., GRGDY) to improve cellular interactions with the material. kpi.ua

Hydroxyl Group Modification : The hydroxyl groups can be targeted for esterification. vliz.be More complex modifications involve oxidation of the vicinal diols on the guluronate ring with sodium periodate (B1199274). This reaction cleaves the C2-C3 bond to form a poly(aldehyde guluronate) (PAG). kpi.uaacs.org These newly formed aldehyde groups are highly reactive and can be used for further conjugation, for example, through reductive amination. mdpi.com

Click Chemistry Functionalization : For highly specific and efficient bioconjugation, "click chemistry" handles are often introduced. nih.gov This involves modifying the alginate with azide (B81097) or alkyne groups, which can then undergo highly selective cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govnih.gov These reactions are modular, high-yielding, and often biocompatible. ulb.ac.be

Controlled derivatization allows for the synthesis of polymers with precisely tuned properties for research purposes. By altering the degree of substitution or the type of functional group, researchers can systematically study structure-property relationships.

For instance, the degree of oxidation in poly(aldehyde guluronate) can be precisely controlled by adjusting the amount of sodium periodate used in the reaction. kpi.uaresearchgate.net This, in turn, dictates the number of available aldehyde groups for subsequent crosslinking or functionalization, allowing for fine-tuning of properties like mechanical stiffness and degradation rate. acs.orgscispace.com Similarly, acylation reactions can be performed to create alginate esters. By conducting these reactions under homogeneous conditions in organic solvents, both mannuronic and guluronic acid residues can be modified, whereas heterogeneous conditions can lead to selective modification of the mannuronic acid residues. acs.org Such selective derivatization is invaluable for investigating the specific roles of each monomer unit within the polysaccharide.

Table 2: Examples of Chemical Modifications of Guluronic Acid-Containing Polysaccharides

Target GroupReaction TypeReagentsPurposeReference
CarboxylAmidationEDC/NHS, Amine-containing moleculePeptide conjugation, bioconjugation researchgate.netacs.org
Hydroxyl (vicinal diol)OxidationSodium Periodate (NaIO₄)Formation of reactive aldehydes for crosslinking kpi.uaacs.org
Carboxyl/HydroxylClick FunctionalizationAzide or alkyne modifiersBioorthogonal conjugation nih.govnih.gov
HydroxylAcetylationAcetic AnhydrideAltering solubility and physical properties acs.org

Crosslinking Chemistries for Network Formation

Crosslinking transforms soluble polysaccharide chains into three-dimensional networks, most notably hydrogels. The chemistry of crosslinking is fundamental to controlling the material's mechanical properties, swelling behavior, and degradation profile. Both physical and chemical crosslinking mechanisms are employed for guluronic acid-containing polymers.

The most well-known physical crosslinking mechanism for guluronic acid-rich polysaccharides is ionic crosslinking. This process relies on the electrostatic interaction between the negatively charged carboxyl groups of the L-guluronic acid units and multivalent cations. labster.com

The G-blocks of adjacent polymer chains form cavities that chelate divalent cations, such as calcium (Ca²⁺), in a cooperative manner. researchgate.netresearchgate.net This creates junction zones described by the "egg-box model". mdpi.compreprints.org The resulting hydrogels are physically crosslinked, meaning the bonds are reversible. The strength and stability of these ionic networks depend on the type of cation used and the G-block content of the polysaccharide. mdpi.com Alginates with a high content of G-blocks form stiffer and more porous gels compared to those rich in mannuronic acid. preprints.orgmdpi.com While Ca²⁺ is the most common crosslinker, other divalent and trivalent cations like Ba²⁺, Sr²⁺, Fe³⁺, and Al³⁺ can also be used, each imparting different properties to the resulting gel. mdpi.comscispace.com

Table 3: Common Ionic Crosslinkers for Guluronic Acid-Rich Polysaccharides

CationSourceKey CharacteristicsReference
Calcium (Ca²⁺)CaCl₂, CaCO₃, CaSO₄Most common, non-toxic, forms stable gels. Slow release from CaCO₃ allows for uniform gelation. labster.compreprints.orgscispace.com
Barium (Ba²⁺)BaCl₂Forms stronger and more stable crosslinks than Ca²⁺. mdpi.comscispace.com
Strontium (Sr²⁺)SrCl₂Exhibits strong binding affinity specifically for G-blocks. mdpi.com
Aluminum (Al³⁺)AlCl₃Trivalent ion that can form strong crosslinks. mdpi.comscispace.com

Chemical crosslinking involves the formation of stable, covalent bonds between polymer chains, resulting in more robust and less readily degradable networks compared to ionically crosslinked ones. mdpi.com

A prominent method involves using the poly(aldehyde guluronate) (PAG) intermediate. PAG can be covalently crosslinked with homobifunctional molecules like adipic dihydrazide (AAD). kpi.uaresearchgate.net The aldehyde groups on the PAG backbone react with the hydrazide groups of AAD to form acyl hydrazone bonds. kpi.uaacs.org These bonds are susceptible to hydrolysis, making the resulting hydrogels degradable in aqueous environments, a desirable feature for many biomedical applications. acs.orgscispace.com The mechanical properties and degradation rate of these hydrogels can be tuned by controlling the degree of oxidation and the concentration of the crosslinker. kpi.uascispace.com

Modern covalent crosslinking strategies frequently employ click chemistry for its efficiency and specificity. nih.gov For example, azide-modified alginate can be crosslinked using molecules containing multiple alkyne groups, such as tetrabicyclononyne (tBCN). nih.gov This strain-promoted click reaction creates stable, bioorthogonal crosslinks, improving the in vivo retention and mechanical properties of the hydrogel depots. nih.gov These advanced covalent strategies provide an additional level of control over the material's properties, which can even be combined with ionic crosslinking to create dual-crosslinked networks with enhanced stiffness and unique viscoelastic properties. kpi.uaacs.org

Radiation-Induced Crosslinking

Radiation-induced crosslinking has emerged as a significant method for modifying the properties of polysaccharides, including L-diguluronic acid oligomers, which are components of alginate. This technique utilizes ionizing radiation, such as gamma rays and electron beams, to induce chemical changes, primarily the formation of crosslinks between polymer chains. mdpi.comnih.gov This process can enhance the mechanical strength and stability of the resulting materials without the need for chemical crosslinking agents, which can sometimes introduce toxicity. mdpi.comnih.gov

The fundamental principle behind radiation-induced crosslinking involves the generation of reactive species, such as free radicals, upon the interaction of high-energy radiation with the polymer. nih.govnhv.jp When aqueous solutions of polymers like alginate are irradiated, the radiolysis of water molecules also produces hydroxyl radicals. These radicals can abstract hydrogen atoms from the polymer chains, leading to the formation of macroradicals. The subsequent recombination of these macroradicals on different chains results in the formation of a three-dimensional network structure. nih.gov

The extent of crosslinking versus degradation (chain scission) is a critical aspect of radiation processing and is influenced by several factors, including the polymer's chemical structure, concentration, the presence of oxygen, and the radiation dose and dose rate. nih.govniscpr.res.in For instance, irradiation in the presence of oxygen, particularly at low dose rates, can promote oxidative degradation. nih.gov Conversely, higher dose rates tend to favor crosslinking reactions. nih.gov

Research has shown that gamma irradiation can be effectively used to create hydrogels from various water-soluble polymers. mdpi.com In the context of alginates, which are copolymers of L-guluronic acid and D-mannuronic acid, radiation can lead to both degradation and crosslinking. Studies on sodium alginate have demonstrated that gamma irradiation can reduce molecular weight, indicating chain scission. nih.govresearchgate.net However, under specific conditions, crosslinking can be the predominant effect, leading to the formation of hydrogels with improved properties. mdpi.com

For example, a study on gelatin/alginate double-network hydrogels utilized gamma irradiation as a chemical-free method for the initial crosslinking step. nih.gov This process, followed by ionic crosslinking, resulted in hydrogels with significantly improved mechanical properties, such as tensile strength and elastic modulus, compared to single-network hydrogels. nih.gov Another investigation into alginate-g-poly(N-isopropylacrylamide) copolymers used low doses of gamma radiation to synthesize thermoresponsive hydrogels. conicet.gov.ar The degree of crosslinking induced by the radiation was found to increase with the irradiation dose. conicet.gov.ar

Electron beam irradiation is another method employed for the crosslinking of polymers. nextbeam.com This technique offers advantages such as high throughput and precise control over the process. nextbeam.comiaea.org It has been used to synthesize sodium alginate-g-acrylamide/acrylic acid hydrogels, where the irradiation dose influenced the gel fraction and swelling properties. mdpi.com In some cases, an increase in the irradiation dose led to a higher gel fraction, while in others, the degradation of the sodium alginate backbone was observed. mdpi.com

The table below summarizes findings from various studies on the radiation-induced modification of alginate, providing insights into the conditions used and the resulting effects.

Polymer SystemRadiation SourceDose RangeKey FindingsReference
Sodium Alginate Solution⁶⁰Co Gamma Rays10-500 kGyMolecular weight decreased with increasing dose; viscosity reached a minimum at 10 kGy. nih.govresearchgate.net
Sodium Alginate⁶⁰Co Gamma Raysup to 100 kGyRadiation-induced degradation was confirmed by a reduction in molecular weight. niscpr.res.in
Alginate-g-poly(N-isopropylacrylamide)⁶⁰Co Gamma Rays0.3-1 kGyThe amount of grafted PNIPAAm and radioinduced crosslinking increased with the dose. conicet.gov.ar
Gelatin/Alginate Double NetworkGamma Irradiation30 kGyGamma irradiation was used for the initial crosslinking, leading to improved mechanical properties. nih.gov
Sodium Alginate-g-acrylamide/acrylic AcidElectron Beam5-6 kGyThe gel fraction increased with the irradiation dose in most cases, but degradation of alginate was also noted. mdpi.com

It is important to note that while L-diguluronic acid is a component of alginate, much of the specific research on radiation-induced crosslinking has been conducted on the alginate polymer as a whole. The behavior of pure L-diguluronic acid oligomers under irradiation would be a subject for more targeted investigation, though the principles derived from alginate studies are highly relevant.

Biomaterial Science and Engineering Applications of L Diguluronic Acid Containing Polymers Research Focus

Hydrogel Fabrication and Architectural Design

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Alginate-based hydrogels, rich in L-guluronic acid, are extensively investigated for applications in tissue engineering, drug delivery, and wound healing due to their structural similarity to the natural extracellular matrix. encyclopedia.pubnih.gov

Mechanisms of Hydrogel Gelation and Network Formation

The primary mechanism for forming hydrogels from L-guluronic acid-containing polymers like alginate is ionic cross-linking. nih.gov This process typically involves the introduction of divalent cations, most commonly calcium ions (Ca²⁺), to an aqueous alginate solution. nih.govrsc.org The gelation is highly specific to the α-L-guluronic acid (G) blocks. nih.gov

The established "egg-box model" describes this phenomenon, where divalent cations bind between the G-blocks of adjacent polymer chains. nih.gov The unique puckered structure of the G-blocks creates cavities that cooperatively bind the cations, forming junction zones that result in a stable, three-dimensional hydrogel network. nih.gov The strength and homogeneity of the resulting gel are dependent on the kinetics of gelation. Rapid gelation, for instance with highly soluble salts like CaCl₂, can lead to a heterogeneous and structurally weaker network. nih.gov To achieve more uniform and mechanically robust hydrogels, methods employing slower, more controlled release of cations are used. This can be achieved by using less soluble calcium salts like calcium carbonate (CaCO₃) or calcium sulfate (B86663) (CaSO₄) in combination with a weak acid like glucono-δ-lactone (GDL), which gradually lowers the pH to release the Ca²⁺ ions for a more controlled cross-linking process. nih.govnih.gov

Besides ionic cross-linking, alginate can also form hydrogels under acidic conditions (pH below 3), known as acid gels. rsc.orgacs.org In this mechanism, the protonation of the carboxylic acid groups reduces electrostatic repulsion between chains, allowing for the formation of hydrogen bonds between the hydroxyl and carboxylic acid groups, which act as cross-linking junctions. rsc.org

Influence of L-Guluronic Acid Content on Hydrogel Mechanical and Structural Properties

The ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G) and the length of the G-blocks are critical determinants of the mechanical and structural properties of the resulting hydrogels. nih.govnih.gov Polymers with a higher G-block content generally form stronger and more brittle hydrogels. nih.gov This is because the G-blocks are responsible for the specific ionic cross-linking that forms the stable junction zones of the "egg-box" structure. nih.gov

Longer G-blocks lead to more efficient and stable cross-linking, resulting in hydrogels with increased stiffness and mechanical strength. nih.gov Conversely, a higher proportion of M-blocks results in softer, more flexible, and less porous gels. nih.gov The molecular weight of the alginate polymer also plays a role, with higher molecular weight polymers generally producing mechanically stronger gels. nih.gov The choice of divalent cation also influences the gel's properties, with different ions showing varying affinities for the G-blocks, thereby affecting the cross-linking density and mechanical strength. nih.gov

Table 1: Effect of G-Block Content and Cations on Alginate Hydrogel Properties
ParameterInfluence on Hydrogel PropertiesUnderlying MechanismReference
High G-Block ContentIncreased stiffness, strength, and brittleness.Forms more stable and efficient "egg-box" junction zones with divalent cations. nih.govnih.gov
High M-Block ContentSofter, more flexible gels with lower mechanical strength.M-blocks do not participate in the specific ionic cross-linking to the same extent as G-blocks. nih.gov
Longer G-Block LengthEnhanced mechanical properties.Allows for more extensive and cooperative binding of cross-linking cations. nih.gov
Higher Molecular WeightIncreased mechanical strength.Greater chain entanglement and more potential cross-linking sites per chain. nih.gov
Cation Type (e.g., Ca²⁺, Ba²⁺, Sr²⁺)Varies gel strength and stability.Different cations have different binding affinities and coordination geometries with the G-blocks. nih.govbohrium.com

Development of Stimuli-Responsive Hydrogels

Stimuli-responsive or "smart" hydrogels are materials that undergo significant changes in their properties in response to small external stimuli. mdpi.com Alginate-based hydrogels can be engineered to be responsive to various stimuli, most notably pH. acs.org The carboxylic acid groups on both the mannuronic and guluronic acid residues provide the basis for pH-responsiveness. acs.orgnih.gov

In acidic environments, the carboxyl groups become protonated (-COOH), reducing the negative charge density along the polymer backbone. This diminishes electrostatic repulsion, leading to a collapsed or shrunken hydrogel state. acs.org Conversely, at higher pH values, the carboxyl groups are deprotonated (-COO⁻), increasing electrostatic repulsion and allowing the hydrogel to swell. nih.gov This pH-dependent swelling and deswelling behavior is crucial for applications such as targeted drug delivery to specific sites in the gastrointestinal tract, which have varying pH environments. mdpi.com

To enhance their stability and responsiveness, alginate hydrogels can be chemically modified or combined with other polymers. For instance, dual cross-linked networks can be created by introducing a secondary, covalent cross-linking mechanism in addition to the ionic cross-linking. acs.orgbohrium.com This can be achieved by grafting methacrylate (B99206) moieties onto the alginate backbone, which can then be cross-linked via UV irradiation. bohrium.com These dual-network hydrogels exhibit enhanced mechanical properties and stability, while the ionic cross-links can still be reversibly broken by chelating agents or changes in ion concentration, providing a mechanism for stimuli-responsive behavior. acs.org

Encapsulation and Controlled Release System Design

The mild gelation conditions and biocompatibility of L-guluronic acid-containing polymers make them excellent candidates for encapsulating sensitive therapeutic agents, including proteins, cells, and drugs, for controlled release applications. bohrium.commdpi.comnih.gov

Formulation of Polymeric Microcapsules and Nanoparticles

Alginate-based micro- and nanoparticles are widely used as carriers for controlled drug delivery. nih.govmdpi.com These particles can be fabricated using several techniques, with ionic gelation being one of the most common. nih.gov This method involves adding a solution of the polymer and the substance to be encapsulated dropwise into a solution containing divalent cations (e.g., CaCl₂). This instantly forms cross-linked micro- or nanospheres that entrap the therapeutic agent. nih.gov

Other methods like emulsification/gelation and spray drying are also employed to produce alginate particles of varying sizes and morphologies. nih.govnih.gov The size, shape, and surface properties of these particles can be tailored by adjusting process parameters such as the concentration of the polymer and cross-linker, the stirring speed, and the type of fabrication technique used. biomaterials.org

To improve stability and control release, these particles are often coated with polycationic polymers like chitosan (B1678972) or poly-L-lysine. nih.gov This creates a polyelectrolyte complex layer on the surface, which reduces the porosity of the hydrogel network and can prevent premature degradation and "burst release" of the encapsulated drug. nih.govacs.org These systems have been shown to protect encapsulated drugs from harsh environments, such as the acidic conditions of the stomach, and to enhance their cellular uptake. nih.govmdpi.com

Engineering of Release Kinetics and System Stability

The release of an encapsulated agent from an alginate-based system is governed by several factors, including diffusion through the polymer network, swelling of the hydrogel, and erosion or degradation of the matrix. biomaterials.orgacs.org The release kinetics can be precisely engineered by manipulating the properties of the hydrogel carrier.

Key parameters that can be adjusted include:

Cross-linking density: A higher concentration of cross-linking ions leads to a denser network, which restricts the diffusion of the encapsulated substance and results in a slower release rate. nih.govbiomaterials.org

Polymer composition (M/G ratio): As previously discussed, the M/G ratio affects the network structure and porosity, thereby influencing diffusion pathways and release rates.

Particle size: Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster release of the encapsulated agent.

Polyelectrolyte coating: Applying layers of polymers with opposite charges (layer-by-layer assembly) can significantly slow down the initial burst release and sustain the release over a longer period. acs.orgnih.gov

Drug-polymer interactions: The physicochemical properties of the encapsulated drug and its potential interactions with the alginate matrix can also affect its release profile. acs.org

Mathematical models such as the Korsmeyer-Peppas and Peppas-Sahlin models are often used to analyze the release kinetics and understand the underlying release mechanisms (e.g., Fickian diffusion, swelling-controlled release). acs.orgnih.govaip.org By carefully tuning these parameters, it is possible to design sophisticated controlled release systems that deliver therapeutic agents at a desired rate and for a specific duration, enhancing therapeutic efficacy and minimizing side effects. bohrium.commdpi.com

Table 2: Factors Influencing Drug Release from Alginate-Based Systems
FactorEffect on Release RateMechanism of ActionReference
Increased Cross-linker ConcentrationDecreasesCreates a denser hydrogel network, reducing porosity and hindering drug diffusion. biomaterials.org
High G/M RatioGenerally DecreasesForms a more tightly packed and rigid gel structure. nih.gov
Decreased Particle SizeIncreasesProvides a larger surface area-to-volume ratio, shortening the diffusion path length. nih.gov
Polyelectrolyte Layer CoatingDecreases (especially burst release)Adds an additional diffusion barrier at the surface of the particle. acs.orgnih.gov
Increased Polymer ConcentrationDecreasesLeads to a more entangled and denser polymer network. biomaterials.org
Drug SolubilityVariableHighly soluble drugs may exhibit faster initial release; interactions with the matrix can alter the profile. acs.org

Material Design Principles for Encapsulation of Various Compounds

The encapsulation of therapeutic agents, cells, and other bioactive compounds within polymers containing L-Diguluronic acid is a cornerstone of their application in biomedicine. The design of these encapsulation systems relies on precise control over the polymer's physicochemical properties to achieve desired outcomes such as protection of the encapsulated material, controlled release kinetics, and structural integrity.

The primary principle underlying alginate encapsulation is ionic crosslinking. The L-guluronic acid (G-block) regions of the polymer chain interact with divalent cations, most commonly calcium (Ca²⁺), in a manner described by the "egg-box model". monash.edu In this model, the cations sit between the G-blocks of adjacent polymer chains, creating junction zones that lead to the formation of a stable three-dimensional hydrogel network. monash.edu The proportion and length of these G-blocks directly influence the properties of the resulting hydrogel.

Key design principles include:

G/M Ratio: The ratio of L-guluronic acid (G) to D-mannuronic acid (M) is a critical determinant of gel properties. Alginates with a high content of G-blocks form strong, rigid, and more brittle gels, as the G-blocks create more efficient crosslinking junctions. monash.edumdpi.com Conversely, high-M alginates tend to form softer, more elastic, and weaker gels. mdpi.com This allows for the tuning of mechanical strength and porosity, which in turn affects the diffusion and release of encapsulated molecules. nih.gov

Polymer Concentration: Increasing the concentration of the alginate solution leads to a denser polymer network upon crosslinking. This results in enhanced mechanical stability and can slow the release rate of encapsulated compounds by reducing the effective pore size of the hydrogel matrix. mdpi.com However, excessively high concentrations can hinder the formation of uniform beads due to increased viscosity. mdpi.com

Crosslinking Cation: While calcium is the most common crosslinking agent, other divalent cations like barium (Ba²⁺) and strontium (Sr²⁺) can also be used. The choice of cation influences gel strength and stability due to differences in their binding affinity to the G-blocks. Trivalent cations such as aluminum (Al³⁺) can create even greater cross-linking density. nih.gov The concentration of the cation solution also modulates the speed and extent of gelation. bath.ac.uk

Encapsulation Technique: The fabrication method dictates the morphology and size of the final product. Techniques like extrusion, where an alginate solution is dripped into a cation bath, are simple and reliable for producing microbeads. nih.gov Emulsification methods create smaller micro-beads by forming a water-in-oil emulsion, where the aqueous phase contains the alginate. nih.gov Other methods like spray drying and freeze drying offer further control over particle characteristics. monash.edu

These principles are leveraged to design materials for specific applications. For instance, in cell encapsulation for tissue engineering, a hydrogel with high porosity is needed to allow for nutrient diffusion and waste removal, while maintaining sufficient mechanical integrity to protect the cells. nih.govfrontiersin.org For controlled drug delivery, the release profile can be tailored by adjusting the G/M ratio and crosslinking density to control the rate of drug diffusion out of the matrix. nih.govnih.gov

Design ParameterEffect on Material PropertyApplication RelevanceReference
High G-block ContentForms strong, rigid, porous, and brittle hydrogels.Ideal for applications requiring high structural integrity, such as scaffolds for bone tissue engineering or robust encapsulation of cells. monash.edumdpi.com
High M-block ContentForms soft, elastic, and weaker hydrogels.Suitable for applications requiring flexibility and as thickening agents in pharmaceutical formulations. monash.edumdpi.com
Increased Polymer ConcentrationIncreases gel density and mechanical strength; decreases porosity.Slows the release of encapsulated drugs; enhances the protective barrier for encapsulated cells. mdpi.com
Choice of Cation (e.g., Ba²⁺ vs. Ca²⁺)Affects gel strength and stability based on binding affinity to G-blocks.Allows for fine-tuning of gel degradation rates and release kinetics for long-term delivery systems. nih.govbath.ac.uk
pH of EnvironmentInfluences swelling and degradation; alginate gels are more stable at neutral pH and can degrade in acidic or highly basic conditions.Enables design of pH-responsive systems, such as for targeted drug release in the gastrointestinal tract. mdpi.combath.ac.uk

Interfacial Science and Surface Engineering with L-Diguluronic Acid Polymers

The interface between a biomaterial and its biological environment governs the resulting interactions and ultimate success of the device or therapy. Polymers containing L-Diguluronic acid are extensively used in surface engineering due to the chemical functionality provided by the carboxyl groups on the uronic acid residues. mdpi.comncku.edu.tw These groups enable the polymer to adsorb onto various substrates and serve as a platform for further chemical modification, allowing for the creation of tailored bio-interfaces for research and therapeutic applications.

The adsorption of L-Diguluronic acid-containing polymers onto surfaces is a complex process influenced by the properties of both the polymer and the substrate, as well as the surrounding solution conditions. The primary driving forces for adsorption are electrostatic interactions, hydrogen bonding, and ion bridging. researchgate.net

Influence of pH and Ionic Strength: The charge density of the alginate chain is pH-dependent. At low pH (below the pKa of the uronic acids, ~3.3-3.6), the carboxyl groups become protonated, reducing the negative charge and favoring polymer-polymer interactions over polymer-surface interactions, which can lead to a more compact adsorbed layer. nih.govbath.ac.uk The ionic strength of the solution also plays a role by screening electrostatic interactions.

Divalent Cation Bridging: The specific affinity of L-guluronic acid blocks for divalent cations can be exploited to mediate adsorption onto negatively charged surfaces. The cations can form a bridge between the negatively charged polymer and the negatively charged substrate, facilitating the formation of a stable adsorbed layer.

Hydrophobicity/Hydrophilicity: While alginate is a hydrophilic polymer, its adsorption characteristics can be altered by the hydrophobicity of the surface. Chemical modifications can also introduce hydrophobic moieties to the alginate backbone, enabling it to interact with and stabilize hydrophobic surfaces or form self-assembled structures like nanoparticles. nih.gov

Research studies utilize various analytical techniques to characterize these adsorbed layers. Atomic Force Microscopy (AFM) provides topographical information, while Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can measure the mass and viscoelastic properties of the adsorbed film in real-time.

Substrate MaterialPrimary Interaction MechanismInfluencing FactorsKey Research Findings
Positively Charged Surfaces (e.g., Chitosan, PEI-coated)Electrostatic attractionpH, ionic strengthForms stable, uniform layers; used in layer-by-layer assembly for cell encapsulation and surface modification. nih.gov
Negatively Charged Surfaces (e.g., Silica, Mica)Divalent cation bridgingType and concentration of divalent cations (Ca²⁺, Mg²⁺)Adsorption is highly dependent on the presence of cations which act as bridges between the surface and polymer. bath.ac.uk
Hydrophobic Surfaces (e.g., Polystyrene)Hydrophobic interactions (often weak), can be enhanced by polymer modificationPolymer modification with hydrophobic groupsNative alginate adsorbs poorly; modified alginates can form stable films for applications like biocompatible coatings.
Metallic Surfaces (e.g., Titanium)Chelation, electrostatic interactionsSurface oxide layer, pHCan form corrosion-resistant and biocompatible coatings on medical implants.

The ability to engineer surfaces with specific biological functionalities is crucial for developing advanced research tools like cell culture platforms, biosensors, and diagnostic devices. L-Diguluronic acid-containing polymers are excellent candidates for creating such bio-interfaces due to their biocompatibility and ease of modification.

3D Cell Culture Models: Alginate hydrogels are widely used to create three-dimensional (3D) environments that mimic the native extracellular matrix (ECM). nih.gov Unlike traditional 2D culture on flat surfaces, 3D alginate scaffolds allow cells to grow in a more physiologically relevant context, which is critical for studying cell behavior, disease progression, and drug response. nih.gov The mechanical properties of these hydrogels, such as stiffness, can be tuned by modulating the L-guluronic acid content and crosslinking density, which has been shown to influence stem cell differentiation. nih.gov

Control of Cell Adhesion: Alginate itself is inherently non-adhesive to most cell types, which is advantageous for creating non-fouling surfaces or for encapsulating cells without unwanted attachment to the matrix. nih.gov This property can be modified by covalently attaching cell adhesion peptides, such as the RGD (arginine-glycine-aspartic acid) sequence. nih.gov Surfaces or hydrogels functionalized with RGD peptides can promote specific cell attachment, spreading, and growth, allowing researchers to study cell-matrix interactions in a controlled manner. nih.gov

Biosensors and Diagnostics: Alginate hydrogels serve as an ideal matrix for immobilizing biorecognition elements like enzymes or antibodies onto the surface of a sensor. researchgate.netresearchgate.net The porous, aqueous environment of the hydrogel helps to maintain the activity of the immobilized biomolecules. nih.gov For example, glucose oxidase has been encapsulated in alginate nanoparticles for the development of glucose sensors. nih.gov Alginate-based biosensors have been designed for detecting various analytes, including pathogens in food and cancer biomarkers in bodily fluids. nih.govnih.gov Recently, pH-responsive nanosensors based on alginate have also been developed for diagnostic purposes. mdpi.com

Bio-Interface ApplicationDesign StrategyFunction as a Research ToolExample Finding
3D Stem Cell CultureTuning hydrogel stiffness via G-block content and crosslinking.Investigating the effect of mechanical cues on stem cell fate.Mesenchymal stem cell differentiation into fat or bone pathways can be directed by the elastic modulus of the RGD-alginate gel. nih.gov
Patterned Cell Co-culturesModifying surfaces with cell-adhesive (e.g., RGD-alginate) and non-adhesive (plain alginate) regions.Studying cell-cell interactions, migration, and tissue boundary formation.Allows for precise spatial control over where different cell types adhere and grow on a single substrate. nih.gov
Enzyme-Based BiosensorsImmobilizing enzymes (e.g., glucose oxidase) within an alginate hydrogel on an electrode surface.Enabling the sensitive and specific detection of target analytes.Alginate-based nanoparticles can be functionalized to allow for efficient and accurate glucose detection. nih.gov
Drug Efficacy ScreeningEncapsulating cancer cells in alginate microbeads to form 3D tumor spheroids.Providing a more realistic in vitro model to test the effectiveness of anti-cancer drugs.Curcumin-loaded alginate nanoparticles showed enhanced cytotoxicity against breast cancer cells compared to the free drug. nih.gov

Future Directions and Emerging Research Avenues for L Diguluronic Acid Chemistry and Advanced Material Science

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

The integration of L-Diguluronic acid and its derivatives into advanced manufacturing, particularly 3D printing, is a burgeoning field of research. Alginate, the parent polymer of L-Diguluronic acid, is already extensively used in 3D bioprinting as a "bio-ink" to create hydrogel scaffolds for tissue engineering. nih.govmdpi.com The ability of alginate to form stable gels, typically through ionic crosslinking with divalent cations like calcium chloride, is a key property. nih.govmdpi.com This process allows for the fabrication of complex, cell-laden three-dimensional structures. mdpi.com

Future research will likely focus on utilizing L-Diguluronic acid and other alginate oligosaccharides to create bio-inks with more precisely controlled properties. Compared to the high molecular weight polymer, these smaller oligosaccharides could offer advantages such as improved injectability, faster gelation kinetics, and more defined biological signaling. Alginate-based hydrogels have been shown to support cell viability and proliferation, and tailoring the formulation with specific oligosaccharides could enhance these effects for applications like chondrogenesis and osteogenesis. nih.gov The development of L-Diguluronic acid-based materials for 3D printing could lead to scaffolds with enhanced mechanical properties and improved shape fidelity of the printed constructs. mdpi.com

Table 1: Alginate in 3D Bioprinting

Property Description Relevance to L-Diguluronic Acid
Biocompatibility Low toxicity and non-immunogenic, making it suitable for biomedical applications. nih.gov As a component of alginate, L-Diguluronic acid is expected to be highly biocompatible.
Gelation Rapid crosslinking with divalent cations (e.g., Ca²⁺) to form hydrogels. nih.govmdpi.com The carboxyl groups in L-Diguluronic acid can participate in ionic crosslinking, potentially allowing for the formation of hydrogels with tailored properties.
Printability The viscosity and shear-thinning properties of alginate solutions allow for precise deposition during 3D printing. mdpi.com L-Diguluronic acid could be used to modify the rheological properties of bio-inks for improved print resolution.
Cell Encapsulation Ability to encapsulate living cells within the hydrogel matrix with good cell viability. nih.gov Scaffolds incorporating L-Diguluronic acid may offer a more defined microenvironment for encapsulated cells.

Exploration of Novel Biotechnological Production Methods

Currently, alginate is primarily extracted from brown seaweed. aquaenergyexpo.comtandfonline.com Alginate oligosaccharides, including those rich in guluronic acid (GAOS), are then produced through the enzymatic hydrolysis of alginate using enzymes called alginate lyases. tandfonline.comnih.govthno.org These enzymes can be specific to the linkages they cleave, allowing for the production of oligosaccharides with defined compositions. tandfonline.com

A significant future direction is the development of more controlled and sustainable biotechnological methods for producing L-Diguluronic acid directly. This could involve the use of engineered microorganisms. Research into the fermentative production of related uronic acids, such as D-glucuronic acid, has shown promise. nih.govkombuchabrewers.orgkombuchabrewers.orgmdpi.com Strains of Escherichia coli and symbiotic cultures like Kombucha have been investigated for glucuronic acid production, with studies focusing on optimizing fermentation conditions (e.g., carbon source, temperature, and duration) to maximize yields. nih.govkombuchabrewers.orgmdpi.com Similar strategies could be applied to develop microbial fermentation processes for L-Diguluronic acid, potentially offering a more consistent and scalable supply chain compared to extraction from seaweed. Furthermore, enzymatic synthesis using specific glycosyltransferases could be explored for the precise, bottom-up construction of L-Diguluronic acid. nih.govrsc.orgnih.govmdpi.com

Table 2: Biotechnological Production of Uronic Acids and Oligosaccharides

Method Description Potential for L-Diguluronic Acid Production
Enzymatic Hydrolysis of Alginate Use of alginate lyases to break down alginate into smaller oligosaccharides. tandfonline.comnih.gov A current method for producing guluronate-rich oligosaccharides. Optimization of enzyme specificity could yield higher concentrations of L-Diguluronic acid.
Microbial Fermentation Engineering microorganisms like E. coli or using symbiotic cultures (e.g., Kombucha) to produce uronic acids from simple sugars. nih.govkombuchabrewers.orgmdpi.commdpi.comnih.gov A promising future direction for the direct, scalable, and cost-effective production of L-Diguluronic acid.
Enzymatic Synthesis Use of specific enzymes to build oligosaccharides from monosaccharide precursors. nih.govnih.gov Offers precise control over the structure of the final product, enabling the synthesis of pure L-Diguluronic acid.

Development of Self-Assembled Systems and Hierarchical Architectures

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of nanotechnology and materials science. L-Diguluronic acid, with its carboxyl and hydroxyl groups, has the potential to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, that drive self-assembly. Research on alginate has demonstrated its capacity to form hierarchical structures in films. researchgate.net

Furthermore, studies on other molecules containing diglucuronic acid units, such as glycyrrhizic acid, have shown that they can self-assemble into complex hierarchical structures like nanofibrils and hydrogels. nih.govmdpi.comresearchgate.net This self-assembly is often influenced by factors like pH and concentration. nih.gov It is therefore plausible that L-Diguluronic acid could be used as a building block to create novel self-assembled systems. These could range from simple hydrogels to more complex, hierarchically ordered materials with potential applications in drug delivery, sensing, and catalysis. The reversible nature of these supramolecular systems could also be exploited to create responsive or "smart" materials. nih.gov

Application in Environmental Remediation and Sustainable Materials Research

The chemical structure of L-Diguluronic acid makes it an attractive candidate for applications in environmental remediation. The abundant carboxyl and hydroxyl groups in its parent polymer, alginate, are known to be effective at binding and removing heavy metal ions from water through chelation and ion exchange. aquaenergyexpo.comdeswater.comnih.govmdpi.comresearchgate.net Alginate-based materials have been extensively studied as adsorbents for pollutants like copper, lead, and cadmium. deswater.commdpi.com L-Diguluronic acid, as a concentrated source of these functional groups, could be used to develop highly efficient and selective adsorbents for environmental cleanup.

Moreover, there is a growing demand for sustainable materials to replace petroleum-based plastics. Alginate is recognized as a biodegradable and renewable biopolymer with potential applications in eco-friendly packaging. mdpi.commdpi.comnih.govresearchgate.net L-Diguluronic acid could be investigated as a monomer or cross-linking agent in the development of new bioplastics. Its reactivity could be harnessed to create polymers with tailored properties. For instance, reactions between the carboxylic acid groups of uronic acids and other polymers like chitosan (B1678972) have been explored to create biodegradable materials with excellent barrier properties. gatech.edu This highlights the potential of L-Diguluronic acid in contributing to a circular economy and more sustainable material life cycles. mdpi.comnih.gov

Q & A

Q. What methods are recommended for synthesizing and isolating L-Diguluronic acid (disodium) from alginate sources?

L-Diguluronic acid (disodium) is typically extracted from alginate via acid hydrolysis followed by ion-exchange chromatography to isolate the guluronic acid-rich fractions. Enzymatic depolymerization using alginate lyases can also selectively cleave glycosidic bonds, yielding oligosaccharides like L-Diguluronic acid. Post-synthesis, purity is validated using high-performance anion-exchange chromatography (HPAEC) or size-exclusion chromatography (SEC) .

Q. Which analytical techniques are most effective for structural characterization of L-Diguluronic acid (disodium)?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming the stereochemistry and linkage patterns of the guluronic acid units. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylate at ~1600 cm1^{-1}), while mass spectrometry (MS) determines molecular weight and oligomer distribution. X-ray diffraction (XRD) may be used for crystallinity analysis in solid-state studies .

Q. How should researchers design in vitro biocompatibility assays for L-Diguluronic acid (disodium) in mammalian cell lines?

Use cytotoxicity assays such as MTT or resazurin reduction to assess viability in cell lines like Balb/MK keratinocytes (IC50_{50} values for related compounds are reported in ). Include controls for pH sensitivity, as carboxylate groups may alter medium acidity. Long-term exposure studies (≥72 hours) are recommended to evaluate chronic toxicity .

Advanced Research Questions

Q. How does the polyanionic nature of L-Diguluronic acid (disodium) influence its role in antifungal drug delivery systems?

The negatively charged carboxylate groups enable electrostatic interactions with cationic antifungal agents (e.g., polyenes), improving drug loading and stability. Studies should quantify encapsulation efficiency via UV-Vis spectroscopy and assess release kinetics under simulated physiological conditions (e.g., pH 5–7.4). Antifungal efficacy can be tested using minimum inhibitory concentration (MIC) assays against Candida albicans, with adjustments for pH-dependent activity .

Q. What experimental strategies address contradictions in reported bioactivity data for L-Diguluronic acid (disodium)?

Variability in bioactivity often arises from differences in molecular weight distribution, purity, or test conditions (e.g., pH 3 vs. neutral). Standardize protocols using SEC-purified fractions and control pH rigorously. Cross-validate results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting). Meta-analyses of published data should account for these variables .

Q. How can researchers optimize the molecular weight (MW) distribution of L-Diguluronic acid (disodium) for targeted drug delivery?

Fractional precipitation with ethanol or acetone separates oligomers by solubility. SEC coupled with multi-angle light scattering (SEC-MALS) provides precise MW analysis. For biomedical applications, low-MW fractions (<5 kDa) enhance cellular uptake, while high-MW fractions (>10 kDa) improve mucoadhesion. In vivo studies should correlate MW with pharmacokinetic profiles .

Q. What methodologies assess the binding affinity of L-Diguluronic acid (disodium) to fungal cell wall components?

Surface plasmon resonance (SPR) immobilizes chitin or β-glucan (major fungal cell wall polymers) on sensor chips to measure real-time binding kinetics. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, Kd_d). Competitive binding assays with fluorescent probes (e.g., calcofluor white) can further validate interactions .

Methodological Notes

  • Reproducibility : Document batch-specific parameters (e.g., alginate source, hydrolysis duration) to ensure consistency .
  • Data Validation : Use triplicate measurements in bioactivity assays and report statistical significance (p < 0.05) .
  • Ethical Compliance : Follow institutional guidelines for antifungal testing to avoid overuse of resistant strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.